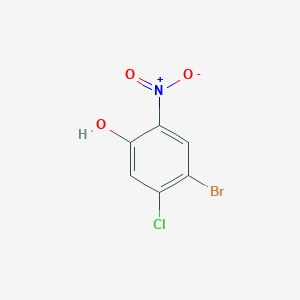

4-Bromo-5-chloro-2-nitrophenol

Description

Structure

2D Structure

Propriétés

IUPAC Name |

4-bromo-5-chloro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXSXGNKTYRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. For 4-Bromo-5-chloro-2-nitrophenol, ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern on the phenolic ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals are dictated by the electronic environment created by the bromo, chloro, nitro, and hydroxyl substituents. The phenolic proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two aromatic protons would present as two distinct signals, and their splitting patterns would be key to confirming the substituent positions.

Expected ¹H NMR Data: A detailed analysis would require experimental data, which is not currently available in the searched literature.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. The carbons bonded to the electron-withdrawing nitro, bromo, and chloro groups, as well as the oxygen of the hydroxyl group, would have characteristic chemical shifts.

Expected ¹³C NMR Data: A detailed analysis would require experimental data, which is not currently available in the searched literature.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations would provide definitive confirmation of the connectivity within the this compound molecule.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These techniques are complementary and provide a molecular fingerprint.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The O-H stretching vibration of the phenolic group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, usually found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Expected FT-IR Data: A detailed analysis would require experimental data, which is not currently available in the searched literature.

Expected Raman Data: A detailed analysis would require experimental data, which is not currently available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₆H₃BrClNO₃, the exact mass is 250.89848 Da. nih.gov The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is crucial for its identification.

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. Phenolic compounds are often derivatized before GC-MS analysis to improve their volatility and chromatographic behavior. epa.gov While specific GC-MS studies on this compound were not found, related research on other nitrophenols indicates that GC/MS analysis is effective for confirming the structure and purity of such compounds. arkat-usa.org The fragmentation pattern in the mass spectrum would likely involve the loss of the nitro group (-NO₂), followed by the sequential loss of bromine and chlorine atoms. miamioh.edu The separation of isomers is a key advantage of GC-MS, which would be important in distinguishing this compound from other positional isomers. umich.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of less volatile and thermally labile compounds, including many nitrophenols. dphen1.com This technique is particularly useful for trace analysis and can be enhanced by chemical derivatization to improve ionization efficiency. researchgate.net For instance, derivatization can make neutral nitroaromatic compounds more amenable to electrospray ionization (ESI). researchgate.net While direct LC-MS/MS data for this compound is not available, studies on similar halogenated phenols demonstrate the utility of LC-MS/MS for their identification and quantification in various matrices. researchgate.netscience.gov The tandem MS capability allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing high selectivity and sensitivity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic ring. For nitrophenols, the presence of the nitro group, a strong chromophore, leads to distinct absorption maxima. While specific UV-Vis spectral data for this compound is not detailed in the provided search results, related compounds have been studied. For example, studies on other substituted nitrophenols show characteristic absorption bands that are analyzed to understand their electronic properties. researchgate.netresearchgate.net Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to complement experimental UV-Vis spectra and aid in the assignment of electronic transitions. researchgate.netacs.org

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) analysis allows for the unambiguous determination of the molecular structure. Although a specific single-crystal XRD study for this compound was not found in the search results, numerous studies on similar halogenated and nitrophenolic compounds demonstrate the power of this technique. researchgate.netscispace.comresearchgate.net These studies reveal how intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the crystal packing. scispace.comresearchgate.net For instance, in related Schiff base derivatives, the phenol (B47542) O-H group often participates in intramolecular hydrogen bonding with the imine nitrogen. scispace.com

The table below presents representative crystallographic data for a related compound, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, to illustrate the type of information obtained from a single-crystal XRD study. scispace.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.336(6) |

| b (Å) | 10.866(5) |

| c (Å) | 27.166(11) |

| β (°) | 95.193(6) |

| Volume (ų) | 3920(3) |

| Z | 8 |

| Note: This data is for a related compound and serves as an illustrative example. science.gov |

Elucidation of Tautomeric Forms in Solid State

Tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms, is a key consideration in the structural analysis of phenolic compounds. For substituted phenols, particularly those that can form Schiff bases or other derivatives, the equilibrium between different tautomers, such as enol-imine and keto-amine forms, is of significant interest.

In the solid state, the predominant tautomeric form is often stabilized by strong intramolecular hydrogen bonds. researchgate.netresearchgate.net For instance, in related ortho-hydroxy Schiff base compounds, the molecule typically adopts the phenol-imine tautomeric form, which is stabilized by an O-H···N intramolecular hydrogen bond, creating a stable six-membered ring. researchgate.netresearchgate.net The existence of this hydrogen bond is a critical factor in favoring one tautomer over the other in the crystal lattice. researchgate.net While specific experimental studies on the tautomeric forms of this compound are not extensively detailed in the available literature, analysis of similar structures provides a framework for understanding its likely behavior. For example, studies on related nitrophenols confirm the presence of intramolecular O-H···O hydrogen bonds between the hydroxyl and nitro groups, which stabilizes the planar conformation and influences the electronic structure. nih.gov Theoretical calculations on similar molecules have been used to compare the stability of enol and keto forms, often revealing that the enol form is more stable. acs.org

Analysis of Molecular Planarity and Dihedral Angles

The planarity of the this compound molecule is a crucial aspect of its structure, influencing its crystal packing and intermolecular interactions. Crystallographic studies of closely related compounds provide valuable data on this feature. The benzene (B151609) ring in such structures is expected to be planar, but the substituents (bromo, chloro, nitro, and hydroxyl groups) can cause minor deviations.

The orientation of the nitro group relative to the benzene ring is a key parameter described by the dihedral angle. In a crystallographic study of the related compound 5-chloro-2-nitrophenol, the asymmetric unit cell was found to contain two independent molecules. nih.gov The dihedral angles between the plane of the benzene ring and the plane of the nitro group for these two molecules were measured to be 2.5 (1)° and 8.5 (1)°, respectively. nih.gov These small angles indicate that the nitro group is nearly coplanar with the aromatic ring, a conformation stabilized by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the nitro group. nih.gov This near-planarity is a common feature in ortho-nitrophenols. nih.gov

For more complex structures derived from substituted phenols, such as certain Schiff bases, the molecule can remain largely planar. For example, the dihedral angle between two aromatic rings in (E)-2-((5-chloro-2-methoxyphenyl)imino)methyl)-4-nitrophenol was found to be only 2.2(1)°. researchgate.net However, significant twists can occur depending on the steric bulk of the substituents, leading to larger dihedral angles and non-planar conformations. scispace.com

Table 1: Dihedral Angles in Related Nitrophenol Compounds

| Compound | Planes Defining Dihedral Angle | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 5-Chloro-2-nitrophenol (Molecule 1) | Benzene ring and Nitro group | 2.5 (1) | nih.gov |

| 5-Chloro-2-nitrophenol (Molecule 2) | Benzene ring and Nitro group | 8.5 (1) | nih.gov |

| (E)-2-((5-chloro-2-methoxyphenyl)imino)methyl)-4-nitrophenol | Between two aromatic rings | 2.2 (1) | researchgate.net |

Computational Chemistry Investigations: Quantum Chemical and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 4-bromo-5-chloro-2-nitrophenol, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. For this compound, this would involve determining the precise positions of the bromine, chlorine, and nitro groups on the phenol (B47542) ring, as well as the orientation of the hydroxyl group. Conformational analysis would also be performed to identify different spatial arrangements (conformers) and their relative stabilities.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are used to simulate the infrared (IR) and Raman spectra of the compound. By comparing the calculated spectra with experimentally obtained spectra, the vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=C ring stretching, C-Br stretching, C-Cl stretching, and N-O stretching of the nitro group. This correlation helps to confirm the optimized structure.

Electronic Structure Analysis: HOMO-LUMO Gap and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, chemical stability, and the electronic excitation energy. A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red regions represent areas of high electron density (negative potential) and are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are susceptible to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential around the hydrogen atom of the hydroxyl group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. This method allows for the accurate prediction of properties related to how a molecule interacts with light. For this compound, TD-DFT calculations can elucidate its photophysical behavior, which is governed by the transitions of electrons between different energy levels upon absorption of electromagnetic radiation.

The simulation of ultraviolet-visible (UV-Vis) absorption spectra using TD-DFT is a common practice to understand the electronic transitions within a molecule. qu.edu.qarsc.org This computational approach calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For substituted nitrophenols, the UV-Vis spectra are typically characterized by absorption bands in the 200–400 nm range. rsc.org These absorptions are generally attributed to π → π* and n → π* electronic transitions involving the phenyl ring and the substituent groups. The nitro (-NO2) group, being a strong electron-withdrawing group, and the phenolic hydroxyl (-OH) group, an electron-donating group, significantly influence the electronic structure and, consequently, the absorption spectra. The halogen substituents (bromo- and chloro-) also modulate the spectral properties through their inductive and resonance effects.

Theoretical studies on similar nitroaromatic systems often employ hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP, in conjunction with basis sets like 6-31+G(d), to achieve good agreement with experimental spectra. qu.edu.qarsc.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to accurately simulate the spectra in a solution phase, as solvent polarity can induce shifts in the absorption bands (solvatochromism). qu.edu.qa For a molecule like this compound, TD-DFT calculations would predict the specific wavelengths at which it absorbs light, with major transitions likely involving the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often exhibiting significant intramolecular charge transfer (ICT) character from the hydroxyl and ring system to the nitro group. qu.edu.qa

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO, etc.) | Transition Character |

|---|---|---|---|---|

| S1 | 350 | 0.25 | HOMO → LUMO (95%) | π → π* / ICT |

| S2 | 295 | 0.10 | HOMO-1 → LUMO (88%) | π → π |

| S3 | 260 | 0.45 | HOMO → LUMO+1 (92%) | π → π |

Thermodynamic Property Calculations and Stability Analysis

Computational methods are invaluable for determining the thermodynamic properties of molecules, providing insights into their stability and reactivity. Density Functional Theory (DFT) is widely used to calculate energies from which thermodynamic quantities like Gibbs free energy can be derived. stuba.sknih.gov

The standard Gibbs free energy of formation (ΔG°f) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. While direct experimental measurement can be challenging, quantum chemical methods like the G4 composite ab-initio approach or DFT calculations can provide reliable estimates. stuba.sk These calculations involve computing the total electronic energy and adding thermal corrections to obtain the Gibbs free energy. nih.govornl.gov For a series of substituted phenols, computational studies have shown that the stability is influenced by the electronic nature of the substituents. stuba.sknist.gov Electron-withdrawing groups, such as the nitro, bromo, and chloro groups present in this compound, generally stabilize the parent molecule.

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the phenolic proton to one of the oxygen atoms of the nitro group, forming an aci-nitro (nitronic acid) tautomer, or to a ring carbon, forming a cyclohexadienone structure.

Computational chemistry allows for a quantitative assessment of this tautomeric equilibrium. nih.govorientjchem.org By calculating the Gibbs free energy (ΔG) of each tautomeric form, the more stable tautomer can be identified. The equilibrium constant (K) for the tautomerization process can then be determined using the relationship K = exp(-ΔG/RT), where R is the gas constant and T is the temperature. nih.gov For simple phenols, the enol form is overwhelmingly more stable due to the aromaticity of the benzene (B151609) ring. orientjchem.org DFT calculations on related systems consistently show that the phenol form is significantly lower in energy than any potential keto tautomers. nih.gov Therefore, it is expected that for this compound, the phenolic (enol) form would be the dominant, most stable species under normal conditions.

| Tautomer | Computational Method | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) at 298.15 K |

|---|---|---|---|

| Enol (Phenol) Form | B3LYP/6-311++G(d,p) | 0.00 | >99.99 |

| Keto (Cyclohexadienone) Form | B3LYP/6-311++G(d,p) | +17.5 | <0.01 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, have become essential tools for predicting and understanding the NLO properties of organic molecules. nih.govmdpi.com

The first hyperpolarizability (β) is a key indicator of the second-order NLO response. Molecules with large β values are sought for applications like frequency doubling of light. A large NLO response in organic molecules is often associated with a push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.netrsc.org

In this compound, the hydroxyl group (-OH) acts as an electron donor (push) and the nitro group (-NO2) as a strong electron acceptor (pull), conjugated through the phenyl ring. This arrangement suggests that the molecule could exhibit a significant NLO response. DFT calculations can quantify the components of the hyperpolarizability tensor to yield the total β value. researchgate.net Functionals like CAM-B3LYP are often preferred for these calculations as they can better describe the charge-transfer excited states that are crucial for NLO properties. researchgate.net The magnitude of the calculated hyperpolarizability would be sensitive to the molecular geometry and the electronic influence of the halogen substituents, which can modulate the charge distribution within the molecule.

| Molecule | Donor Group | Acceptor Group | Computational Method | Calculated β (10⁻³⁰ esu) |

|---|---|---|---|---|

| Benzene | -H | -H | CAM-B3LYP/6-311+G(d) | 0 |

| Nitrobenzene (B124822) | -H | -NO₂ | CAM-B3LYP/6-311+G(d) | 2.1 |

| p-Nitrophenol | -OH | -NO₂ | CAM-B3LYP/6-311+G(d) | 9.8 |

| p-Nitroaniline | -NH₂ | -NO₂ | CAM-B3LYP/6-311+G(d) | 15.5 |

Chemical Reactivity and Derivatization Studies of 4 Bromo 5 Chloro 2 Nitrophenol

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the aromatic system and can be transformed into various other functionalities.

The reduction of the nitro group on an aromatic ring is a fundamental transformation, often leading to the corresponding amino compound. The reduction of 4-Bromo-5-chloro-2-nitrophenol would yield 2-Amino-4-bromo-5-chlorophenol. This conversion is a key step in the synthesis of many pharmaceutical and dye intermediates. A variety of reducing agents can accomplish this transformation, with the choice of reagent sometimes allowing for selective reduction or tolerance of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, or Zinc (Zn) in acidic media are classic and effective methods for this reduction. wikipedia.org

Sulfide Reagents: Sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) can be used, often providing a degree of chemoselectivity in molecules with multiple reducible groups. wikipedia.org

The general reaction is as follows:

Figure 1: General scheme for the reduction of the nitro group.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Product | Selectivity Notes |

| H₂, Pd/C | Ethanol, Room Temperature | 2-Amino-4-bromo-5-chlorophenol | Highly efficient; may also reduce other unsaturated groups. |

| Fe, HCl/CH₃COOH | Heating | 2-Amino-4-bromo-5-chlorophenol | Cost-effective and common in industrial applications. |

| SnCl₂, HCl | Ethanol, Reflux | 2-Amino-4-bromo-5-chlorophenol | A classic laboratory method. |

| Na₂S₂O₄ | Aqueous solution | 2-Amino-4-bromo-5-chlorophenol | Can be milder than metal-acid systems. |

In some biological systems, enzymatic reduction can occur. For instance, the degradation of the related compound 2-chloro-5-nitrophenol by Ralstonia eutropha involves an initial reduction of the nitro group to a hydroxylamino group, which then undergoes further rearrangement. nih.gov

The presence of a strong electron-withdrawing group, such as the nitro group, deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.org The stabilization is most effective when the nucleophile attacks at positions ortho or para to the nitro group, as this allows the negative charge to be delocalized onto the nitro group's oxygen atoms. libretexts.org

In this compound, the nitro group is at the C2 position. This activates the ring for potential nucleophilic attack, and the stability of the resulting anionic intermediate is a key factor in the feasibility of such reactions. libretexts.org

Transformations of Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring are potential leaving groups in substitution reactions and can participate in metal-catalyzed cross-coupling reactions.

The SNAr mechanism is highly relevant for the halogen substituents on this compound. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The rate of substitution is heavily dependent on the position of the halogen relative to the electron-withdrawing nitro group.

Bromine at C4: This bromine atom is in the para position relative to the C2-nitro group. This is a highly activated position for SNAr because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group. libretexts.org

Chlorine at C5: This chlorine atom is in the meta position relative to the C2-nitro group. Resonance structures show that a nucleophilic attack at this position does not allow for direct delocalization of the negative charge onto the nitro group. libretexts.org Consequently, the chlorine at C5 is significantly less reactive towards nucleophilic aromatic substitution.

Therefore, nucleophilic attack will selectively occur at the C4 position, leading to the displacement of the bromide ion.

Figure 2: Selective substitution of the bromine atom at the C4 position by a generic nucleophile (Nu⁻).

Table 2: Examples of Nucleophilic Aromatic Substitution at the C4 Position

| Nucleophile | Reagent Example | Expected Product |

| Methoxide | Sodium methoxide (NaOCH₃) | 5-Chloro-4-methoxy-2-nitrophenol |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 5-Chloro-2-nitrohydroquinone |

| Amine | Ammonia (NH₃) or Alkylamine (R-NH₂) | 4-Amino-5-chloro-2-nitrophenol |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For aryl halides, the reactivity generally follows the trend I > Br > Cl >> F. researchgate.net In this compound, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the C4 position. researchgate.net

Common cross-coupling reactions that could be selectively performed at the C-Br bond include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Stille Coupling: Reaction with an organotin reagent to form a C-C bond.

Table 3: Potential Selective Cross-Coupling Reactions at the C4-Br Bond

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | C(aryl)-C(aryl) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | C(aryl)-C(alkyne) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, phosphine (B1218219) ligand, base | C(aryl)-N |

While less common, recent advancements have also demonstrated that nitroarenes can themselves act as coupling partners in certain palladium-catalyzed reactions, offering an alternative pathway for derivatization. acs.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. The acidity of this phenol (B47542) is enhanced by the presence of the electron-withdrawing nitro and halogen substituents. The resulting phenoxide is a key intermediate for reactions such as ether and ester formation.

Etherification (Williamson Synthesis): The phenoxide can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether.

Esterification: The phenol can react with an acyl chloride or an acid anhydride in the presence of a base (like pyridine) to form a phenyl ester.

O-Arylation: The hydroxyl group can also participate in coupling reactions, for example, with an activated aryl halide to form a diaryl ether.

Table 4: Typical Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

| Etherification | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X) | Alkyl aryl ether |

| Esterification | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Aryl ester |

Etherification and Esterification Reactions

The presence of the hydroxyl group on the aromatic ring of this compound allows for classic etherification and esterification reactions, yielding a variety of derivatives.

Etherification: The formation of an ether linkage from the phenolic hydroxyl group can be achieved under various conditions, typically involving the reaction of the corresponding phenoxide with an alkyl halide. The Williamson ether synthesis is a common method employed for this transformation. The reaction proceeds by deprotonating the phenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by the introduction of an alkylating agent. Given the increased acidity of the phenol due to the electron-withdrawing substituents, relatively mild basic conditions are often sufficient for deprotonation. For instance, palladium-catalyzed etherification of nitroarenes with arenols has been reported as a modern approach to forming diaryl ethers elsevierpure.com.

Esterification: Phenolic esters can be readily synthesized from this compound. A common laboratory method is the Schotten-Baumann reaction, where an acyl halide or anhydride reacts with the phenol in the presence of a base to neutralize the hydrogen halide byproduct. The direct esterification with a carboxylic acid is also possible, often catalyzed by a strong acid, although this method is more commonly associated with alcohols acs.org. The reactivity of the phenol towards acylation can be influenced by the electronic nature of the substituents on the aromatic ring. The use of highly reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a base like pyridine or triethylamine, typically affords good yields of the corresponding ester. The formation of p-nitrophenyl esters, for example, is a well-established method for activating carboxylic acids for further reactions rsc.orgresearchgate.net.

| Reaction | Reagents | Catalyst/Base | Solvent | General Conditions |

|---|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, or NaOH | Acetone, DMF, or Acetonitrile | Room Temperature to Reflux |

| Esterification (Acyl Halide) | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine | Dichloromethane or Toluene (B28343) | 0°C to Room Temperature |

| Esterification (Anhydride) | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or a catalytic amount of H₂SO₄ | Neat or in a suitable solvent | Room Temperature to Gentle Heating |

Condensation Reactions leading to Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen wikipedia.org. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. While this compound itself does not directly participate in Schiff base formation in the traditional sense, it can be a precursor to compounds that do. For instance, reduction of the nitro group to an amine would yield an amino-dihalophenol, which could then readily undergo condensation with a carbonyl compound.

Alternatively, and more directly related to the phenolic group, Schiff bases derived from salicylaldehydes (2-hydroxybenzaldehydes) are a well-studied class of compounds. If this compound were to be functionalized with an aldehyde group ortho to the hydroxyl group (a challenging synthetic transformation), the resulting molecule would be a reactive precursor for Schiff base synthesis. The general synthesis of Schiff bases involves the nucleophilic addition of a primary amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the imine wikipedia.org. These reactions are often catalyzed by an acid or a base, or can proceed upon heating in a suitable solvent like ethanol or methanol nih.govnih.govrsc.orgresearchgate.netnih.govmdpi.commdpi.com. The synthesis of Schiff bases from substituted phenols and various amines is a widely employed strategy for creating ligands for coordination chemistry and molecules with diverse biological activities nih.govnih.govresearchgate.netresearchgate.net.

| Carbonyl Compound | Amine Component | Catalyst | Solvent | Reaction Conditions |

|---|---|---|---|---|

| Substituted Salicylaldehyde | Primary Aromatic or Aliphatic Amine | Acetic Acid (catalytic) | Ethanol or Methanol | Reflux, 3-4 hours |

| Substituted Salicylaldehyde | Primary Aromatic or Aliphatic Amine | None | Ethanol | Stirring at room temperature or reflux |

Advanced Derivatization for Analytical Applications

For the purpose of trace analysis, particularly using gas chromatography (GC), derivatization of polar analytes like this compound is often necessary. The derivatization process converts the polar hydroxyl group into a less polar, more volatile ether or ester, which improves chromatographic peak shape and enhances detectability.

Derivatization with Diazomethane for Methylation

Methylation is a common derivatization technique for phenols, converting the polar hydroxyl group into a non-polar methyl ether. Diazomethane (CH₂N₂) has traditionally been a widely used reagent for this purpose due to its high reactivity and the clean, quantitative conversion it provides nih.govnih.gov. The reaction involves the proton abstraction from the phenolic hydroxyl group by diazomethane, followed by the nucleophilic attack of the resulting phenoxide on the methylated diazoniomethane intermediate.

The resulting methyl ether, 4-bromo-5-chloro-2-nitroanisole, would be significantly more volatile and less polar than the parent phenol, making it highly suitable for GC analysis. However, diazomethane is highly toxic and explosive, which has led to the development of safer alternatives. Trimethylsilyldiazomethane (TMS-diazomethane) is one such alternative that can achieve the O-methylation of phenols in the presence of a base like N,N-diisopropylethylamine (DIPEA) nih.govnih.govjst.go.jp. While this method is safer, it may require longer reaction times compared to derivatization with diazomethane nih.gov.

| Derivatizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Diazomethane (CH₂N₂) | In diethyl ether, 0°C to room temperature | Quantitative, clean reaction, fast | Highly toxic, explosive, carcinogenic |

| Trimethylsilyldiazomethane (TMS-CH₂N₂) | With DIPEA in methanol/acetonitrile or hexane, room temperature | Safer, non-explosive, commercially available in solution | Slower reaction times, requires a base |

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

For highly sensitive analysis, particularly with an electron capture detector (ECD) in gas chromatography, derivatization with pentafluorobenzyl bromide (PFBBr) is a preferred method epa.govnih.gov. The PFBBr reacts with the phenolic hydroxyl group under basic conditions to form a pentafluorobenzyl (PFB) ether. The resulting derivative is not only more volatile but also highly electrophilic due to the five fluorine atoms on the benzene (B151609) ring. This high electron affinity makes the PFB derivatives extremely sensitive to detection by ECD, allowing for trace-level quantification researchgate.net.

The derivatization is typically carried out in an organic solvent like acetone or acetonitrile, with a base such as potassium carbonate to facilitate the deprotonation of the phenol. The reaction mixture is often heated to ensure complete derivatization researchgate.net. This method has been successfully applied to the analysis of various phenols, including chlorophenols, in environmental samples researchgate.net. The resulting PFB ether of this compound would be an ideal candidate for analysis by GC-ECD or GC-mass spectrometry with negative-ion chemical ionization (NICI-MS), which also provides high sensitivity for electrophilic compounds nih.govresearchgate.net.

| Analyte | Derivatizing Agent | Base | Solvent | Reaction Conditions | Analytical Technique |

|---|---|---|---|---|---|

| Phenols (general) | Pentafluorobenzyl Bromide (PFBBr) | K₂CO₃ | Acetone | 60-80°C, 1-5 hours | GC-ECD, GC-NICI-MS |

Intermolecular Interactions and Supramolecular Assembly of 4 Bromo 5 Chloro 2 Nitrophenol Crystals

Characterization of Intra- and Intermolecular Hydrogen Bonding Networks

Detailed crystallographic studies providing specific experimental data on the intra- and intermolecular hydrogen bonding networks in 4-bromo-5-chloro-2-nitrophenol are not available in the reviewed scientific literature. Theoretical analyses suggest the potential for such interactions, which are fundamental to understanding the supramolecular chemistry of phenolic compounds.

O–H···N Interactions

No specific experimental data from crystallographic analysis of this compound is available to confirm and characterize O–H···N interactions. Generally, in nitrophenol derivatives, an intramolecular hydrogen bond can be expected between the hydroxyl group and an oxygen atom of the ortho-nitro group, but interactions with the nitrogen atom are less common.

Analysis of Halogen Bonding Interactions

A detailed analysis of halogen bonding interactions involving the bromine and chlorine atoms in the crystal lattice of this compound is currently absent from scientific publications. Halogen bonds (C–Br···O/N and C–Cl···O/N) are significant directional interactions that could play a crucial role in the molecular assembly of this compound, influencing its crystal packing and solid-state properties. However, without experimental crystallographic data, a definitive analysis cannot be provided.

Investigation of π-π Stacking Interactions

There is no available research that specifically investigates π-π stacking interactions in the crystal structure of this compound. The presence of the aromatic ring suggests that such interactions could occur, contributing to the stability of the crystal lattice. The geometry of these interactions, including centroid-to-centroid distances and slip angles, would require experimental determination through techniques such as single-crystal X-ray diffraction.

Crystal Packing Architecture and Solid-State Properties

A definitive description of the crystal packing architecture of this compound is not available, as no crystal structure determination has been reported. Consequently, the correlation between its crystal packing and its solid-state properties remains uninvestigated.

Synthetic Utility of 4 Bromo 5 Chloro 2 Nitrophenol As a Precursor

Building Block in the Synthesis of Complex Organic Molecules

The strategic arrangement of functional groups on the 4-bromo-5-chloro-2-nitrophenol scaffold makes it a valuable starting material for the synthesis of more intricate organic molecules, including those with potential biological activity. A key transformation that unlocks its synthetic potential is the reduction of the nitro group to an amine, yielding 2-amino-4-bromo-5-chlorophenol. This resulting aminophenol is a crucial intermediate for the construction of heterocyclic systems.

For instance, this aminophenol can be used in the synthesis of substituted 1,3,4-oxadiazole (B1194373) derivatives. This multi-step synthesis typically begins with the conversion of the aminophenol to a hydrazine (B178648) derivative, which then undergoes cyclization with a suitable carboxylic acid or its derivative to form the oxadiazole ring. The specific substituents on the final molecule can be tailored by the choice of the cyclizing agent.

Table 1: Exemplary Synthesis of a 1,3,4-Oxadiazole Derivative

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Sn/HCl | Reduction | 2-Amino-4-bromo-5-chlorophenol |

| 2 | 2-Amino-4-bromo-5-chlorophenol | Hydrazine hydrate | Reflux | (4-Bromo-5-chloro-2-hydroxyphenyl)hydrazine |

| 3 | (4-Bromo-5-chloro-2-hydroxyphenyl)hydrazine | Aromatic carboxylic acid | POCl₃, Reflux | 2-(Aryl)-5-(4-bromo-5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazole |

Intermediate in the Preparation of Advanced Aromatic Systems

This compound serves as a key intermediate in the preparation of advanced aromatic systems, such as substituted phenoxazines and other polycyclic aromatic compounds. The reactivity of the halogen substituents, particularly the bromine atom, allows for the application of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Reactions like the Suzuki-Miyaura coupling (using boronic acids) and the Sonogashira coupling (using terminal alkynes) can be employed to attach various aryl, heteroaryl, or alkynyl groups at the 4-position of the phenol (B47542) ring. nih.gov These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.

Furthermore, the chlorine atom can undergo nucleophilic aromatic substitution, especially due to the activating effect of the ortho-nitro group. youtube.comlibretexts.orgyoutube.comyoutube.comlibretexts.org This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, leading to the formation of diverse substituted aromatic ethers, amines, and thioethers.

Design and Synthesis of Derivatives with Tailored Properties

The multifunctionality of this compound allows for the systematic design and synthesis of derivatives with specific, tailored properties for various applications, including medicinal chemistry and materials science. By selectively modifying the different functional groups, a library of compounds with diverse electronic and steric properties can be generated.

The phenolic hydroxyl group can be readily alkylated or acylated to produce a range of ethers and esters. The reactivity of this group allows for the introduction of various side chains, which can be designed to modulate the solubility, lipophilicity, and biological activity of the resulting molecules.

The synthesis of Schiff base derivatives is another avenue for creating compounds with tailored properties. The reduction of the nitro group to an amine, followed by condensation with various aldehydes and ketones, yields imine-containing ligands. These Schiff bases can then be used to form metal complexes with a wide range of transition metals, leading to materials with interesting catalytic, optical, or magnetic properties.

Table 2: Potential Reactions for Derivative Synthesis

| Reaction Type | Functional Group | Reagents | Potential Product Class |

| Ether Synthesis | Phenolic -OH | Alkyl halide, Base | Aryl ethers |

| Ester Synthesis | Phenolic -OH | Acyl chloride, Base | Aryl esters |

| Suzuki Coupling | Bromo group | Arylboronic acid, Pd catalyst, Base | Biaryl derivatives |

| Sonogashira Coupling | Bromo group | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne derivatives |

| Nucleophilic Substitution | Chloro group | Amine, Base | Arylamine derivatives |

| Schiff Base Formation | Nitro group (after reduction) | Aldehyde/Ketone | Imines (Schiff bases) |

Environmental Transformation and Degradation Mechanisms Academic Perspective

Biotransformation Pathways and Microbial Degradation

The microbial breakdown of halogenated nitrophenols is a key process in their environmental detoxification. Bacteria have developed diverse enzymatic strategies to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. researchgate.netresearchgate.net The degradation pathways typically involve initial modifications of the nitro and halogen substituents, followed by cleavage of the aromatic ring.

The catabolism of halogenated nitrophenols can proceed through two primary routes: oxidative and reductive pathways. plos.org The specific pathway employed by microorganisms depends on the bacterial strain, the specific structure of the compound, and the prevailing environmental conditions (aerobic vs. anaerobic).

Oxidative Pathway: In aerobic environments, the initial step often involves an oxidative attack on the aromatic ring. Monooxygenase or dioxygenase enzymes can hydroxylate the ring, leading to the elimination of the nitro group as nitrite (B80452) (denitration) and the halogen atoms as halide ions (dehalogenation). rsc.orgnih.govnih.gov For instance, the degradation of p-nitrophenol (PNP) often proceeds via the hydroquinone (B1673460) pathway, initiated by a monooxygenase that hydroxylates the ring and releases nitrite. researchgate.netoup.com A similar oxidative mechanism has been observed for 2-chloro-4-nitrophenol, where chlorohydroquinone (B41787) is formed as an intermediate. researchgate.net This process is controlled by factors such as the substrate's deprotonation ability, which influences the rate of hydroxylation. rsc.org

Reductive Pathway: Under anaerobic or anoxic conditions, a reductive pathway is more common. The primary step is the reduction of the nitro group to an amino group, forming a halogenated aminophenol. plos.org For example, the degradation of 4-chloro-2-nitrophenol (B165678) (4C2NP) by Bacillus subtilis RKJ 700 proceeds via reduction to 4-chloro-2-aminophenol. plos.org This initial reduction is catalyzed by oxygen-sensitive or -insensitive reductases. plos.org Following the reduction of the nitro group, subsequent enzymatic reactions, such as dehalogenation, can occur.

Numerous bacterial strains have been identified with the ability to degrade halogenated nitrophenols. These microorganisms possess specialized enzymes that catalyze the cleavage of carbon-halogen and carbon-nitrogen bonds. nih.govnih.gov

Stenotrophomonas sp. : Strain LZ-1 has demonstrated the ability to utilize p-nitrophenol (PNP) and 4-chlorophenol (B41353) (4-CP) as sole sources of carbon, nitrogen, and energy, degrading them via a hydroquinone pathway. oup.comoup.com This strain shows specificity for p-substituted phenols, including 4-bromo- and 4-chlorophenol. oup.com

Exiguobacterium sp. : Strain PMA can degrade 4-chloro-2-nitrophenol (4C2NP) as a sole carbon and energy source, releasing stoichiometric amounts of chloride and ammonium (B1175870) ions. nih.gov This indicates complete dehalogenation and denitration. The enzymatic activity suggests the presence of 4C2NP reductase and 4C2AP dehalogenase. nih.gov

Bacillus sp. : A marine-isolated Bacillus sp. strain MW-1 was found to biotransform 4C2NP into different metabolites, indicating its role in the initial steps of degradation. nih.gov Similarly, Bacillus subtilis RKJ 700 has been shown to reductively degrade 4C2NP. plos.org

Pseudomonas sp. : Various Pseudomonas strains are known to metabolize nitroaromatic compounds. For instance, Pseudomonas sp. N31, a genetically engineered bacterium, degrades 4C2NP through an oxidative pathway. plos.org Other strains containing toluene (B28343) degradative pathways can transform nitrobenzene (B124822) into nitrocatechols, demonstrating the versatility of their oxygenase enzymes. nih.gov

The process of bacterial dehalogenation is catalyzed by a diverse group of enzymes called dehalogenases. These enzymes function through various mechanisms, including oxidative, reductive, hydrolytic, and eliminative reactions, to cleave the carbon-halogen bond, a critical step in the detoxification of halogenated compounds. nih.govnih.gov

Identifying the intermediate metabolites is crucial for elucidating the degradation pathways of 4-Bromo-5-chloro-2-nitrophenol. Studies on analogous compounds have revealed several key intermediates.

In the degradation of 4-chloro-2-nitrophenol (4C2NP) by Exiguobacterium sp. PMA, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses identified 4-chloro-2-aminophenol (4C2AP) and 2-aminophenol (2AP) as major metabolites. nih.gov This suggests an initial reduction of the nitro group, followed by reductive dehalogenation.

Another study on the biotransformation of 4C2NP by Bacillus sp. strain MW-1 identified 4-chloro-2-aminophenol , 4-chloro-2-acetaminophenol , and ultimately 5-chloro-2-methylbenzoxazole as the final product. nih.gov This pathway also begins with the reduction of the nitro group, followed by acetylation and an intramolecular cyclization reaction.

During the oxidative degradation of 4C2NP using advanced oxidation processes, chloride and nitrate (B79036) ions were identified as the main inorganic products, though their levels were lower than the amount of parent compound degraded. nih.gov This study also detected the formation of several polychlorophenols, indicating that re-chlorination can occur, but found no evidence of polynitrophenols. nih.gov In ozonation studies of 4C2NP, chlorophenol was identified as the main intermediate product. researchgate.netscholaris.ca

Based on these findings for structurally similar compounds, the degradation of this compound would likely proceed through initial reduction of the nitro group to form 4-bromo-5-chloro-2-aminophenol, followed by sequential or concerted dehalogenation (removal of bromide and chloride) to form aminophenol intermediates.

Adsorption Studies for Removal from Aqueous Media

Adsorption is a widely used physicochemical method for removing organic pollutants like this compound from water. pjoes.com Graphene and its derivatives have emerged as highly effective adsorbents due to their large specific surface area, unique two-dimensional structure, and versatile surface chemistry. nih.govmdpi.com

Graphene-based materials, including pristine graphene, graphene oxide (GO), and reduced graphene oxide (rGO), have demonstrated high adsorption capacities for phenolic compounds. mdpi.commdpi.com The adsorption process is typically rapid, with equilibrium often reached within an hour. pjoes.commdpi.com The primary adsorption mechanisms for halogenated and nitrophenolic compounds on graphene surfaces include hydrophobic interactions and π-π electron donor-acceptor interactions. nih.gov

The kinetics of adsorption describe the rate at which the pollutant is removed from the solution. The process is often evaluated using pseudo-first-order and pseudo-second-order models. For the adsorption of various nitrophenols and chlorophenols onto graphene, the pseudo-second-order model frequently provides a better fit to the experimental data, suggesting that chemisorption may be the rate-limiting step. cdnsciencepub.comresearchgate.netnempub.org

| Adsorbate | Adsorbent | Kinetic Model | Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Reference |

|---|---|---|---|---|

| p-Nitrophenol | Graphene | Pseudo-Second-Order | 0.0113 (g mg⁻¹ s⁻¹) | cdnsciencepub.comresearchgate.net |

| Phenol (B47542) | Graphene | Pseudo-Second-Order | Not Specified | nempub.org |

| 4-Chloro-2-nitrophenol | Graphene | Pseudo-Second-Order | 0.038 | pjoes.com |

Adsorption equilibrium studies are essential to understand the distribution of the adsorbate between the liquid and solid phases. The Langmuir and Freundlich isotherm models are commonly used to describe this equilibrium. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. For phenolic compounds on graphene, data often fit well with both models, though the Freundlich model is frequently noted as being more suitable, indicating a favorable adsorption process on a heterogeneous surface. cdnsciencepub.comresearchgate.netnempub.org

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the spontaneity and nature of the adsorption process. Studies on the adsorption of p-nitrophenol and 4-chloro-2-nitrophenol onto graphene have generally found the process to be spontaneous (negative ΔG°) and exothermic (negative ΔH°). pjoes.comresearchgate.net The negative enthalpy change indicates that the adsorption is more favorable at lower temperatures. pjoes.comresearchgate.net

| Adsorbate | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol | -2.58 | -38.2 | -119 | 298 | researchgate.net |

| -1.39 | 308 | ||||

| -0.20 | 318 | ||||

| 4-Chloro-2-nitrophenol | -2.13 | -16.51 | -48.23 | 298 | pjoes.com |

| -1.65 | 308 | ||||

| -1.17 | 318 | ||||

| -0.68 | 328 |

Conclusion and Future Research Directions

Summary of Key Research Findings for 4-Bromo-5-chloro-2-nitrophenol

A comprehensive search of established chemical databases and scholarly articles indicates that there are no significant experimental research findings specifically for this compound. While basic physicochemical properties have been calculated and are available in databases like PubChem, dedicated studies on its synthesis, reactivity, and potential applications are conspicuously absent from the peer-reviewed literature. nih.gov The compound is listed by some chemical suppliers, but this is not accompanied by research data. This lack of empirical data means that no key research findings can be summarized at this time. The current body of knowledge is limited to computationally derived data, as outlined in the table below.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₃ | PubChem |

| Molecular Weight | 252.45 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 65001-78-7 | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: These properties are computationally generated and have not been experimentally verified. nih.gov

Identification of Knowledge Gaps and Emerging Research Avenues

The primary and most significant knowledge gap concerning this compound is the near-total lack of experimental data. The absence of published research presents a clear void in the scientific understanding of this specific halogenated nitrophenol.

Key Knowledge Gaps Include:

Validated Synthetic Routes: There are no published, optimized, and validated methods for the synthesis of this compound. While general synthetic strategies for related compounds exist, a specific and efficient pathway to this molecule has not been documented.

Spectroscopic and Crystallographic Data: No experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis) or single-crystal X-ray diffraction data are available. This information is fundamental for unambiguous structural confirmation and understanding its molecular geometry.

Physicochemical Properties: Experimentally determined properties such as melting point, boiling point, solubility, and pKa are unknown.

Reactivity and Chemical Behavior: The chemical reactivity of the compound has not been investigated. Understanding its behavior in various chemical reactions is crucial for its potential use as a synthetic intermediate.

Computational and Theoretical Studies: Beyond basic property calculations, no in-depth computational studies on its electronic structure, molecular orbitals, or reaction mechanisms have been published.

These gaps highlight that this compound represents an unexplored area within the broader family of halonitrophenols, which are recognized for their relevance in environmental science and as precursors in chemical synthesis.

Proposed Future Research Directions in Synthetic Chemistry, Advanced Characterization, and Computational Modeling

To address the identified knowledge gaps, a structured research program is proposed. The following directions would establish a foundational understanding of this compound.

Synthetic Chemistry:Future research should focus on developing a reliable and efficient synthesis. A potential starting point could be the multi-step functionalization of a simpler phenol (B47542) or benzene (B151609) derivative. A plausible, yet unverified, synthetic approach could involve:

Halogenation of a Precursor: Beginning with a commercially available chlorophenol or bromophenol. For instance, the controlled bromination of 4-chloro-2-nitrophenol (B165678) could be explored. The directing effects of the existing hydroxyl, nitro, and chloro groups would need to be carefully considered to achieve the desired regioselectivity.

Nitration of a Dihalogenated Phenol: An alternative route could involve the nitration of 4-bromo-5-chlorophenol. The challenge in this approach would be controlling the position of nitration on the aromatic ring. Reaction conditions for each proposed step, including solvent, temperature, and catalysts, would need to be systematically optimized to maximize yield and purity.

Advanced Characterization:Once synthesized, the compound must be rigorously characterized to confirm its identity and structure.

Spectroscopic Analysis: A full suite of spectroscopic techniques should be employed, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Crystallographic Analysis: Growing single crystals of the compound would allow for X-ray crystallography. This would provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Physicochemical Measurements: Standard laboratory procedures should be used to determine key properties like melting point, solubility in various solvents, and the acidity constant (pKa) of the phenolic proton.

Computational Modeling:In parallel with experimental work, computational chemistry can provide valuable insights into the molecule's properties.

Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can calculate the optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Electronic Structure Analysis: Modeling can be used to understand the electronic properties, such as the electrostatic potential map, frontier molecular orbitals (HOMO-LUMO), and charge distribution. This would shed light on the reactivity of the different sites on the molecule.

Reaction Pathway Modeling: Theoretical calculations could be used to model the proposed synthetic routes to predict their feasibility and identify potential byproducts, thus guiding the experimental synthetic work.

By pursuing these research avenues, a comprehensive chemical profile of this compound can be established, moving it from a mere entry in a chemical database to a well-characterized compound with understood properties and potential for future applications in synthetic chemistry.

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-5-chloro-2-nitrophenol to improve yield and purity?

- Methodological Answer : Optimize halogenation and nitration steps using controlled reaction conditions (e.g., low temperatures for nitration to minimize decomposition). Employ stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) and chlorinating agents (e.g., Cl₂ or SOCl₂) to reduce side products. Purify intermediates via recrystallization or column chromatography to isolate the target compound. Monitor reaction progress using TLC or HPLC .

Q. What solvents and storage conditions are recommended for handling this compound in experimental settings?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) to dissolve the compound, as nitro and halogen groups enhance solubility in such media. For long-term storage, keep the compound in amber glass vials under inert gas (N₂/Ar) at room temperature (RT) to prevent photodegradation and moisture absorption. Avoid aqueous solutions unless stabilized with co-solvents like ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound observed in different studies?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies to isolate the effects of substituent positions. For example:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 4-Bromo-5-fluoro-2-nitrophenol | High | Low |

| This compound | Variable | Moderate |

| Standardize assay conditions (e.g., cell lines, incubation time) and validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) . |

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to track structural changes. Employ accelerated stability testing (e.g., 40°C/75% RH for 1 month) with HPLC-UV monitoring. For pH-dependent degradation, perform kinetic studies in buffered solutions (pH 2–12) and identify byproducts via LC-MS/MS .

Q. How do electron-withdrawing substituents (Br, Cl, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group at the 2-position directs electrophiles to the 4- and 6-positions, while bromine and chlorine at the 5- and 4-positions deactivate the ring. Use computational modeling (DFT) to predict reactive sites and validate with experimental substitution patterns. Compare reactivity with analogs lacking Cl or Br to isolate electronic effects .

Q. What strategies mitigate challenges in quantifying trace impurities in this compound batches?

- Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) with a C18 column and PDA detection for high sensitivity. Use spike-and-recovery experiments with synthetic impurities (e.g., dehalogenated byproducts) to validate method accuracy. Calibrate against certified reference materials (CRMs) where available .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across literature sources?

- Methodological Answer : Discrepancies arise from differences in solvent purity, measurement temperatures, and equilibration times. Standardize protocols using USP/Ph.Eur. guidelines. For low solubility, employ co-solvents (e.g., PEG-400) or solubilization agents (e.g., cyclodextrins) and validate via dynamic light scattering (DLS) to confirm colloidal stability .

Environmental and Safety Considerations

Q. What degradation pathways are plausible for this compound in environmental matrices?

- Methodological Answer : Under UV light, nitro groups may undergo photoreduction to amines, while halogens could be cleaved via hydrolysis. Simulate environmental degradation using a solar simulator and analyze products via GC-MS. Assess ecotoxicity using Daphnia magna or algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.